molecular formula C22H16N4O8 B11541144 4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11541144
M. Wt: 464.4 g/mol
InChI Key: WKLFUJILKMPYKF-YDZHTSKRSA-N
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Description

4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, phenyl rings, and benzoate moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including nitration, acylation, and condensation reactions. The process begins with the nitration of phenol derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group. The final step involves the condensation of the nitrophenoxyacetamido intermediate with benzoic acid derivatives under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The acetamido and benzoate moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-2-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of nitro, acetamido, and benzoate groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H16N4O8

Molecular Weight

464.4 g/mol

IUPAC Name

[4-nitro-2-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H16N4O8/c27-21(14-33-20-9-5-4-8-18(20)26(31)32)24-23-13-16-12-17(25(29)30)10-11-19(16)34-22(28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)/b23-13+

InChI Key

WKLFUJILKMPYKF-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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